molecular formula C13H17NO5 B3043682 Diethyl 2-(6-Methoxy-3-pyridyl)malonate CAS No. 902130-84-1

Diethyl 2-(6-Methoxy-3-pyridyl)malonate

Cat. No. B3043682
M. Wt: 267.28 g/mol
InChI Key: JMPQDPMNTQENAR-UHFFFAOYSA-N
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Patent
US07399767B2

Procedure details

Sodium hydride (60%, 36.2 mmoL, 1.45 g) was added into a solution of 5-bromo-2-methoxy-pyridine (16.5 mmoL, 2.13 mL), copper(I) bromide (32.9 mmoL, 4.72 g) and diethyl malonate (32.9 mmoL, 5.0 mL) in 1,4-dioxlane (20 mL) slowly at room temperature. After the addition, the resulting mixture was heated to 100° C. and stirred overnight. The mixture was then passed through a pad of Celite to remove brown solid. The filtrate was then concentrated in vacuo to afford a brown oil, which was then purified by column chromatography using hexanes:ethyl acetate (4:1˜2:1 ratio) as eluent to afford the title compound as a slight yellow oil.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dioxlane
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.72 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C:4]1[CH:5]=[CH:6][C:7]([O:10][CH3:11])=[N:8][CH:9]=1.[C:12]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]>[Cu]Br>[CH2:17]([O:16][C:14](=[O:15])[CH:13]([C:4]1[CH:9]=[N:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)[C:12]([O:20][CH2:21][CH3:22])=[O:19])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.13 mL
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
1,4-dioxlane
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
4.72 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to remove brown solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil, which
CUSTOM
Type
CUSTOM
Details
was then purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C=1C=NC(=CC1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.